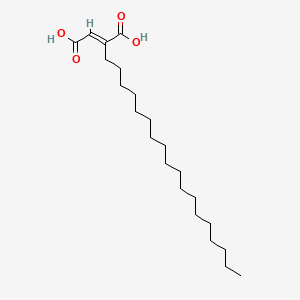
2-Octadecylfumaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octadecylfumaric acid is an organic compound with the molecular formula C22H40O4 It is a derivative of fumaric acid, characterized by the presence of an octadecyl group attached to the fumaric acid backbone
準備方法
Synthetic Routes and Reaction Conditions
2-Octadecylfumaric acid can be synthesized through the esterification of fumaric acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Octadecylfumaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the fumaric acid moiety to a single bond, forming saturated derivatives.
Substitution: The octadecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Octadecylsuccinic acid
Reduction: Octadecylbutanedioic acid
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-Octadecylfumaric acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, surfactants, and polymers.
作用機序
The mechanism of action of 2-Octadecylfumaric acid involves its interaction with cellular components and enzymes. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. Its long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane fluidity and function.
類似化合物との比較
Similar Compounds
- Octadecylsuccinic acid
- Octadecylmaleic acid
- Octadecylbutanedioic acid
Uniqueness
2-Octadecylfumaric acid is unique due to its specific structural features, including the presence of a fumaric acid moiety and a long octadecyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
94213-56-6 |
|---|---|
分子式 |
C22H40O4 |
分子量 |
368.5 g/mol |
IUPAC名 |
(E)-2-octadecylbut-2-enedioic acid |
InChI |
InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h19H,2-18H2,1H3,(H,23,24)(H,25,26)/b20-19+ |
InChIキー |
DORSXXCBNVVKKP-FMQUCBEESA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC/C(=C\C(=O)O)/C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)

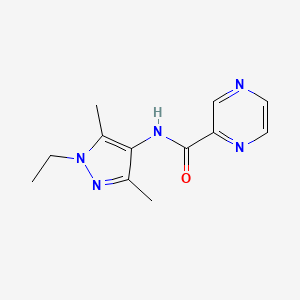
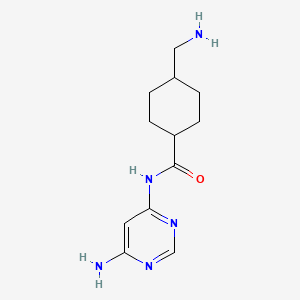
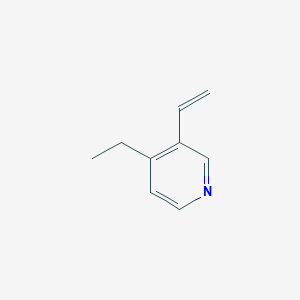

![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)
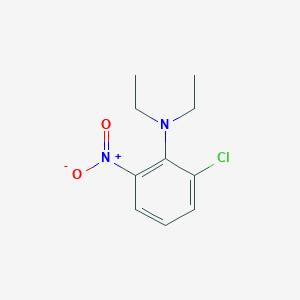
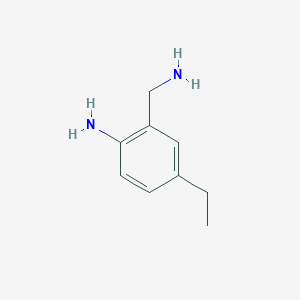

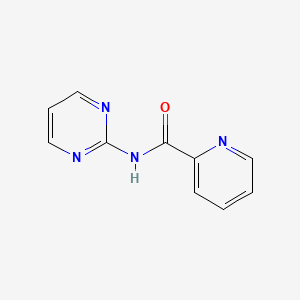
![2-(4-Chlorophenyl)-2,5-dihydropyrazolo[3,4-c]quinolin-4-one](/img/structure/B13114482.png)
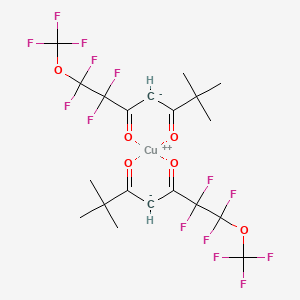
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
